molecular formula C14H18BFO4 B1469387 2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester CAS No. 1293284-61-3

2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester

Cat. No. B1469387
M. Wt: 280.1 g/mol
InChI Key: KRBBXOCBQBADHY-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C14H18BFO4 and its molecular weight is 280.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Organic Synthesis

    • Application : Boronic acid pinacol ester compounds, which are similar to the compound you mentioned, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
    • Method : These compounds are typically used in a two-step substitution reaction .
    • Results : The use of these compounds can lead to the creation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
  • Medicine

    • Application : Fluorine-containing compounds, like the one you mentioned, are widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
    • Method : The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
    • Results : The use of fluorine in drug compounds can enhance their effectiveness and stability .
  • Cancer Treatment

    • Application : Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
    • Method : In boron neutron capture therapy, boron-10 is introduced into cancer cells and then irradiated with neutrons. This causes the boron-10 to split, producing an alpha particle and a lithium nucleus, both of which have high kinetic energy and can kill the cancer cell .
    • Results : This therapy has shown promise in treating certain types of cancer, including brain tumors .
  • Material Science

    • Application : Boronic acid pinacol ester compounds are used in the synthesis of intermediates for generating conjugated copolymers .
    • Method : These compounds can be used as a reagent to borylate arenes .
    • Results : The use of these compounds can lead to the creation of new materials with unique properties .
  • Pharmaceuticals

    • Application : The compound N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, which is similar to the one you mentioned, is an important boric acid derivative .
    • Method : This compound is obtained by a two-step substitution reaction .
    • Results : The compound has good biological activity and pharmacological effects .
  • Anesthetics

    • Application : Amide local anesthetics, which can be synthesized from similar compounds, are widely used in clinical cancer surgery .
    • Method : The title compound was designed and synthesized through a two-step substitution reaction .
    • Results : In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .
  • Synthesis of Conjugated Copolymers

    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method : This compound can be used as a reagent to borylate arenes .
    • Results : The use of these compounds can lead to the creation of new materials with unique properties .
  • Synthesis of Fluorenylborolane

    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Method : The specific synthesis method is not provided, but it likely involves a reaction with fluorene .
    • Results : The resulting fluorenylborolane could have various applications in organic synthesis .
  • Crystal Structure Analysis

    • Application : N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a compound similar to the one you mentioned, has been studied for its crystal structure .
    • Method : The structure of the compound was verified by FTIR, 1H and 13C NMR, and MS. The single crystal structure of the compound was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
    • Results : The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

properties

IUPAC Name

methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-6-8-10(16)11(9)12(17)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBBXOCBQBADHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130972
Record name 2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester

CAS RN

1293284-61-3
Record name 2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1293284-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 mL round-bottomed flask were added 2-fluoro-6-iodo-benzoic acid methyl ester (7.29, 26.0 mmol) and anhydrous THF (150 mL). This mixture was cooled to 0° C. and i-PrMgCl (13.7 mL, 2 M in THF, 27.3 mmol) was added dropwise. After 10 min, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.58 mL, 27.3 mmol) was added. The mixture was allowed to warm to room temperature, and after 30 min NH4Cl(aq) (150 mL, 13 wt % solution) was added. The layers were mixed and then separated, and the aqueous layer was extracted with 100 mL of MTBE. The combined organic layers were dried over Na2SO4, filtered, and concentrated to a final mass of 6.07 g (90% wt %, 75% yield). 1H NMR (400 MHz, CDCl3): 7.47-7.38 (m, 2H), 7.17-7.11 (m, 1H), 3.92 (s, 3H), 1.36 (s, 12H).
Quantity
26 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Quantity
5.58 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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